![molecular formula C9H7N3 B13664587 3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)
3-Ethynyl-2-methylimidazo[1,2-b]pyridazine
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Overview
Description
3-Ethynyl-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-methylimidazo[1,2-b]pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylimidazo[1,2-b]pyridazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Ethynyl-2-methylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways like the PI3K-Akt-mTOR pathway, which is crucial in cell growth, proliferation, and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethynylimidazo[1,2-b]pyridazine
- 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine
- 2-Methylimidazo[1,2-a]pyridine
Uniqueness
3-Ethynyl-2-methylimidazo[1,2-b]pyridazine stands out due to its unique ethynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for drug discovery and development, offering advantages over similar compounds in terms of potency and selectivity .
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-ethynyl-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C9H7N3/c1-3-8-7(2)11-9-5-4-6-10-12(8)9/h1,4-6H,2H3 |
InChI Key |
LBBZKEXWSXKPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=N2)C#C |
Origin of Product |
United States |
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